molecular formula C22H25NO6 B10885135 Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate

Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate

Cat. No.: B10885135
M. Wt: 399.4 g/mol
InChI Key: XHQJZJDCMCVSMH-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydroisoquinoline core

Preparation Methods

The synthesis of Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate typically involves several steps. One common method includes the use of 3,4-dimethoxybenzyl chloride and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as starting materials. The reaction proceeds through nucleophilic substitution, followed by esterification to introduce the carboxylate group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are explored in the development of new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate

InChI

InChI=1S/C22H25NO6/c1-25-18-7-6-13(9-19(18)26-2)8-16-15-12-21(28-4)20(27-3)11-14(15)10-17(23-16)22(24)29-5/h6-7,9,11-12,17H,8,10H2,1-5H3

InChI Key

XHQJZJDCMCVSMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC(CC3=CC(=C(C=C32)OC)OC)C(=O)OC)OC

Origin of Product

United States

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